Isopropyl 5-chloro-4-methyl-2-nitrobenzoate
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Overview
Description
Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is an organic compound with the molecular formula C11H12ClNO4. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methyl group, and a nitro group on the benzene ring, along with an isopropyl ester functional group. This compound is used in various chemical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-chloro-4-methyl-2-nitrobenzoate typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces the acyl group onto the benzene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-chloro-4-methyl-2-nitrobenzoate undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions.
Major Products
Reduction: 5-chloro-4-methyl-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 5-chloro-4-methyl-2-nitrobenzoic acid and isopropanol.
Scientific Research Applications
Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Employed in the manufacture of specialty chemicals and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of Isopropyl 5-chloro-4-methyl-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to enzyme inhibition or modification of protein function. The ester group allows for hydrolysis, releasing the active acid form that can further interact with cellular targets .
Comparison with Similar Compounds
Similar Compounds
Isopropyl 5-chloro-4-methyl-2-aminobenzoate: Similar structure but with an amine group instead of a nitro group.
Isopropyl 5-chloro-4-methyl-2-hydroxybenzoate: Contains a hydroxyl group instead of a nitro group.
Isopropyl 5-chloro-4-methyl-2-methoxybenzoate: Features a methoxy group in place of the nitro group
Uniqueness
Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
propan-2-yl 5-chloro-4-methyl-2-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-6(2)17-11(14)8-5-9(12)7(3)4-10(8)13(15)16/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLKKNXHDDASGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)OC(C)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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